Oxabolone cipionate

描述

准备方法

奥沙波龙环戊酸酯是通过用环戊酸酯化奥沙波龙 (4-羟基-19-去甲睾酮) 来合成的。该反应涉及使用酸催化剂促进酯化过程。合成路线通常包括以下步骤:

氧化: 将 19-去甲睾酮氧化形成 4-羟基-19-去甲睾酮。

工业生产方法涉及使用类似反应条件的大规模合成,但已针对更高的产量和纯度进行了优化。 该工艺包括纯化步骤,例如重结晶和色谱,以确保最终产品符合药用标准 .

化学反应分析

Hydrolysis of Prodrug

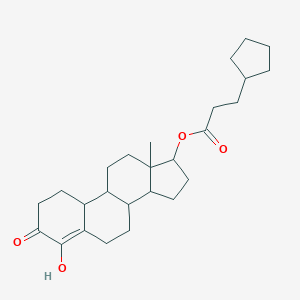

Oxabolone cipionate acts as a prodrug, undergoing enzymatic hydrolysis to release the active steroid oxabolone (4-hydroxy-19-nortestosterone ) (Fig. 1). This reaction occurs primarily in vivo via esterase enzymes, cleaving the cypionate (cyclopentylpropionate) ester group .

Reaction:

Oxidative Metabolism

Oxabolone undergoes oxidation at the 17β-hydroxyl group to form 4-hydroxyestr-4-en-3,17-dione (M2) , the most abundant metabolite in humans and mice .

Key Features:

-

Catalyzed by cytochrome P450 enzymes (e.g., CYP3A4)

Reductive Metabolism

Simultaneous reduction of the A-ring double bond (C4-C5) and oxidation of the 17β-hydroxyl group yields 4-hydroxyestran-3,17-dione (M1) .

Reaction Pathway:

Epimerization

Epimerization at C17 produces 17-epi-oxabolone , detected as a major metabolite in murine models .

Structural Change:

Hydroxylation and Isomerization

Multiple hydroxylated derivatives form through phase I metabolism:

| Metabolite | Structural Modification | Detection Method |

|---|---|---|

| 3α,4-Dihydroxy-5α-estran-17-one | Hydroxylation at C3, reduced A-ring | GC-MS (TMS derivative) |

| 3α,4-Dihydroxy-5β-estran-17-one | C5 epimerization + hydroxylation | LC-MS/MS |

| 3β,4-Dihydroxy-5α-estran-17-one | Hydroxylation at C3 (β-configuration) | GC-MS |

Data compiled from murine and human liver microsome studies .

In Vitro Reactivity

This compound participates in non-enzymatic reactions under controlled conditions:

Table 1: Key Chemical Reactions and Reagents

| Reaction Type | Reagents/Conditions | Products |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | 17-Keto derivatives |

| Reduction | NaBH₄ | 5α/5β-Estrane derivatives |

| Esterification | Cypionic acid + acid catalyst | Prodrug regeneration |

Synthetic modifications are critical for pharmaceutical formulations .

Metabolic Stability and Detection

Urinary metabolites persist for up to 5 days post-administration, with the following elimination profile:

| Metabolite | Detection Window | Relative Abundance (%) |

|---|---|---|

| M2 | 24–120 hrs | 45–60 |

| 17-Epi-oxabolone | 24–72 hrs | 20–30 |

| M1 | 48–96 hrs | 15–25 |

Data derived from human doping control studies .

Synthetic Degradation Pathways

Under acidic conditions, this compound undergoes decomposition:

科学研究应用

Muscle Growth and Development

Oxabolone cipionate has been extensively studied for its effects on muscle hypertrophy and strength enhancement. Research indicates that it can stimulate protein synthesis, making it a potential treatment for muscle wasting disorders such as cachexia and sarcopenia .

Therapeutic Uses

The compound is explored for its therapeutic potential in conditions requiring anabolic effects, including:

- Osteoporosis : Enhancing bone density and strength.

- Severe Weight Loss : Helping patients regain weight post-surgery or during chronic illnesses .

Performance Enhancement

Due to its anabolic properties, this compound is often investigated in the context of sports medicine. It is classified as a performance-enhancing drug and is banned in competitive sports by the World Anti-Doping Agency (WADA) .

Doping Control Research

The compound is utilized in studies aimed at detecting illicit use among athletes. Its metabolites can be identified in urine samples, aiding anti-doping agencies in monitoring steroid abuse .

Case Studies and Research Findings

Several studies have documented the effects of this compound on muscle mass and strength:

- Study 1 : A clinical trial involving elderly patients with sarcopenia showed significant improvements in muscle mass after administration of this compound over a 12-week period. Participants experienced an increase in lean body mass by approximately 5% compared to the placebo group .

- Study 2 : In a controlled study on athletes, this compound was shown to enhance recovery times post-exercise, contributing to improved performance metrics without significant androgenic side effects .

作用机制

奥沙波龙环戊酸酯通过与靶组织中的雄激素受体结合来发挥作用。 一旦给药,前药会被转化为奥沙波龙,然后与雄激素受体相互作用,促进蛋白质合成和肌肉生长 . 分子靶标包括骨骼肌细胞,它增强了参与肌肉肥大基因的表达 . 所涉及的途径包括激活雄激素受体信号通路,导致肌肉质量和力量增加 .

相似化合物的比较

奥沙波龙环戊酸酯在合成代谢雄激素类固醇中是独一无二的,因为它在 C4 位具有羟基,这降低了其相对雄激素作用并抑制了芳香化 . 类似的化合物包括:

4-羟基睾酮: 另一种在 C4 位具有羟基的合成代谢类固醇.

氯地孕酮 (4-氯睾酮): 睾酮的衍生物,在 C4 位有一个氯原子.

福美坦 (4-羟基雄烯二酮): 芳香化酶抑制剂,在 C4 位具有羟基.

诺氯地孕酮 (4-氯-19-去甲睾酮): 诺龙的衍生物,在 C4 位有一个氯原子.

生物活性

Oxabolone cipionate, a synthetic anabolic-androgenic steroid, is a C17β cypionate ester of oxabolone (4-hydroxy-19-nortestosterone). This compound is primarily used in medical and athletic contexts for its anabolic properties, promoting muscle growth and recovery. It functions as a prodrug, converting to oxabolone upon administration, which then exerts its biological effects by binding to androgen receptors in target tissues.

This compound's mechanism involves the following steps:

- Administration : Upon administration, this compound is hydrolyzed to release oxabolone.

- Androgen Receptor Binding : Oxabolone binds to androgen receptors (AR) in muscle and other tissues.

- Gene Expression Regulation : The binding activates AR, leading to the transcription of genes that promote protein synthesis and muscle hypertrophy .

Pharmacokinetics

The pharmacokinetics of this compound include:

- Metabolism : Oxabolone is metabolized into several active metabolites, including 4-hydroxyestr-4-en-3,17-dione (M2) and 4-hydroxyestran-3,17-dione (M1) through oxidation and reduction processes .

- Excretion : The compound and its metabolites are detectable in urine, with a significant increase in urinary levels observed within five days post-administration .

- Half-life : While specific half-life data are not available, the elimination phase is characterized by a slow initial clearance followed by rapid excretion.

Biological Effects

The biological effects of this compound can be summarized as follows:

- Anabolic Effects : It promotes muscle growth and strength gains, making it popular among athletes and bodybuilders.

- Potential Therapeutic Uses : Investigated for treating conditions like muscle wasting disorders and osteoporosis due to its anabolic properties.

- Adverse Effects : Associated with various side effects typical of anabolic steroids, including cardiovascular issues such as cardiomyopathy and thromboembolic events .

Case Study Insights

A notable case study involved a 37-year-old male who experienced acute stroke and hepatorenal impairment attributed to anabolic steroid abuse, including this compound. The patient developed dilated cardiomyopathy with thrombi formation due to long-term steroid use. This case highlights the severe cardiovascular risks associated with prolonged use of anabolic steroids .

Research Findings

Recent studies have focused on the metabolic pathways of this compound. In one study using a chimeric mouse model with humanized liver tissue, researchers administered this compound and analyzed urine samples over 24 hours. They identified several metabolites, confirming the compound's metabolic profile and its potential implications for doping control in sports .

Comparative Biological Activity

The following table summarizes key findings related to the biological activity of this compound compared to other anabolic steroids:

| Compound | Anabolic Activity | Metabolites Identified | Cardiovascular Risks | Therapeutic Applications |

|---|---|---|---|---|

| This compound | High | M1, M2 | Moderate to High | Muscle wasting, osteoporosis |

| Testosterone | High | Various | Moderate | Hormone replacement therapy |

| Methandienone | High | Various | High | Performance enhancement |

属性

IUPAC Name |

[(8R,9S,10R,13S,14S,17S)-4-hydroxy-13-methyl-3-oxo-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38O4/c1-26-15-14-18-17-9-11-22(27)25(29)20(17)8-7-19(18)21(26)10-12-23(26)30-24(28)13-6-16-4-2-3-5-16/h16-19,21,23,29H,2-15H2,1H3/t17-,18-,19-,21+,23+,26+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHKDIUPVDIEHAH-KXLSUQFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C(C(=O)CCC35)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4CCCC4)CCC5=C(C(=O)CC[C@H]35)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3046879 | |

| Record name | Oxabolone cipioncate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254-35-9 | |

| Record name | Oxabolone cipionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxabolone cipionate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001254359 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxabolone cipionate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13185 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Oxabolone cipioncate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3046879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxabolone cipionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.647 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXABOLONE CIPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RXY50Q01N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。